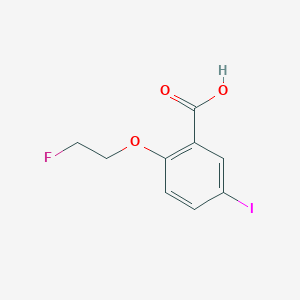

2-(2-Fluoroethoxy)-5-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPPFIGQECKBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443547 | |

| Record name | Benzoic acid, 2-(2-fluoroethoxy)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193882-73-4 | |

| Record name | Benzoic acid, 2-(2-fluoroethoxy)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Multistep Synthetic Pathways from Precursors

A common and logical approach to the synthesis of 2-(2-fluoroethoxy)-5-iodobenzoic acid involves a multistep sequence starting from readily available precursors. This pathway typically includes the protection of the carboxylic acid, followed by the introduction of the 2-fluoroethoxy group, and concluding with the deprotection of the carboxylic acid.

The key step in this synthetic route is the formation of the ether bond between the phenolic hydroxyl group of a salicylic (B10762653) acid derivative and the 2-fluoroethyl moiety. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an electrophilic 2-fluoroethyl species.

To prevent the acidic proton of the carboxylic acid from interfering with the base used for deprotonation, the synthesis typically starts with an ester of 5-iodosalicylic acid, such as the methyl or ethyl ester. The synthesis can be conceptualized in the following steps:

Esterification of 5-iodosalicylic acid: The carboxylic acid group of 5-iodosalicylic acid is first protected as an ester, for example, by reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst.

Deprotonation: The phenolic hydroxyl group of the 5-iodosalicylate ester is deprotonated using a suitable base to form the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic Substitution (SN2 Reaction): The resulting phenoxide then undergoes a nucleophilic substitution reaction with a 2-fluoroethylating agent. A common and effective reagent for this purpose is 2-fluoroethyl tosylate, which provides a good leaving group (tosylate) for the SN2 reaction. wikipedia.org Alternatively, 2-fluoroethyl halides (e.g., bromide or iodide) can be used.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Iodosalicylic acid, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 5-iodosalicylate |

| 2 | Methyl 5-iodosalicylate | NaH, DMF | Sodium salt of Methyl 5-iodosalicylate |

| 3 | Sodium salt of Methyl 5-iodosalicylate | 2-Fluoroethyl tosylate, DMF, Heat | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate |

The final step in this synthetic sequence is the hydrolysis of the ester group to yield the desired carboxylic acid. This deprotection can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol or ethanol to ensure solubility. The reaction mixture is typically heated to drive the reaction to completion. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the resulting carboxylate salt to give the final carboxylic acid product. google.comgoogle.com

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. This method is generally reversible and may require a large excess of water to drive the equilibrium towards the products.

| Reactant | Reagents and Conditions | Product |

| Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | 1. NaOH(aq), CH₃OH, Reflux2. HCl(aq) | This compound |

Alternative Synthetic Approaches and Reaction Optimization

While the pathway from 5-iodosalicylic acid is a primary route, alternative synthetic strategies can be envisioned, particularly those that introduce the iodine atom at a different stage. For instance, a synthetic route analogous to the preparation of 2-chloro-5-iodobenzoic acid could be adapted. google.comchemicalbook.com

One such hypothetical pathway could begin with a precursor that already contains the 2-(2-fluoroethoxy) group. For example, starting with 2-aminophenol, one could first introduce the 2-fluoroethoxy group via O-alkylation, followed by carboxylation of the aromatic ring, and finally, a Sandmeyer reaction to introduce the iodine atom. However, this route may present challenges with regioselectivity during the carboxylation and iodination steps.

Another approach could involve the direct iodination of a 2-(2-fluoroethoxy)benzoic acid precursor. However, direct electrophilic iodination of an activated ring system can sometimes lead to a mixture of isomers, making purification difficult.

Optimization of the primary synthetic pathway would focus on several key parameters:

Choice of Base and Solvent: The selection of the base and solvent for the O-alkylation step is crucial for maximizing the yield and minimizing side reactions. Stronger bases like sodium hydride can ensure complete deprotonation, while the choice of a polar aprotic solvent can accelerate the SN2 reaction.

Reaction Temperature and Time: Careful control of the reaction temperature and duration for both the O-alkylation and hydrolysis steps is necessary to ensure complete reaction and prevent degradation of the starting materials or products.

Purification Methods: Efficient purification of the intermediates and the final product is essential for obtaining a high-purity compound. Techniques such as recrystallization and column chromatography are commonly employed.

Regiochemical Control in Halogenated Aromatic Systems

The synthesis of specifically substituted aromatic compounds like this compound relies heavily on the principles of regiochemical control in electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles.

In the context of the precursor, 5-iodosalicylic acid, the hydroxyl (-OH) and carboxyl (-COOH) groups have opposing directing effects. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The synthesis of 5-iodosalicylic acid itself would likely proceed via the iodination of salicylic acid. The strong ortho-, para-directing influence of the hydroxyl group would direct the incoming iodine electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent carboxyl group, the para-position (position 5) is favored, leading to the desired 5-iodosalicylic acid.

Understanding these directing effects is crucial when considering alternative synthetic routes. For example, if one were to attempt the direct iodination of 2-hydroxybenzoic acid (salicylic acid), the major product would be 5-iodosalicylic acid, with some formation of the 3-iodo isomer. The regioselectivity of such reactions is a key consideration in designing an efficient synthesis.

Derivatization and Functionalization Strategies for 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Transformation of the Carboxylic Acid Group (e.g., esters, amides, acylhydrazones)

The carboxylic acid moiety of 2-(2-fluoroethoxy)-5-iodobenzoic acid is a prime target for derivatization, enabling the synthesis of esters, amides, and acylhydrazones. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esters: Esterification of the carboxylic acid can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or coupling with an alkyl halide in the presence of a base can yield the corresponding ester. The synthesis of the methyl ester of this compound has been reported, indicating the feasibility of this transformation.

Amides: Amide bond formation is another common derivatization strategy. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

Acylhydrazones: Acylhydrazones can be synthesized by the condensation of an acylhydrazine with an aldehyde or ketone. The initial step involves the formation of the hydrazide of this compound, which can then be reacted with various carbonyl compounds to introduce diverse functionalities. Acylhydrazones are known to be of interest in medicinal chemistry due to their wide range of biological activities.

Table 1: Examples of Carboxylic Acid Derivatization

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Esters | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |

Modifications at the Fluoroethoxy Chain

The 2-fluoroethoxy side chain is generally considered a stable moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the ether linkage is also robust under most synthetic conditions. However, under harsh acidic conditions, cleavage of the ether bond is possible. Modifications to this chain are less common than derivatization at the other functional groups.

Reactions at the Iodo Substituent for Further Elaborations (e.g., Cross-Coupling)

The iodo substituent at the 5-position of the benzene (B151609) ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For this compound, this would allow for the introduction of a variety of aryl or heteroaryl groups at the 5-position.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. This provides a route to introduce vinyl groups and their derivatives onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction, catalyzed by palladium and a copper co-catalyst, would enable the introduction of various alkyne-containing moieties onto the this compound scaffold. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 2: Common Cross-Coupling Reactions at the Iodo Substituent

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Development of Novel Analogs and Conjugates

The derivatization strategies outlined above can be utilized to develop novel analogs and conjugates of this compound with tailored properties. A notable area of application for such derivatives is in the development of radiolabeled imaging agents, particularly for positron emission tomography (PET).

For instance, the structural motif of a fluoroethoxy-substituted aromatic compound is found in radiotracers designed for medical imaging. An analog, (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one, has been synthesized and evaluated for PET and single-photon emission computed tomography (SPECT) imaging of β-amyloid plaques in Alzheimer's disease. nih.gov This highlights the potential of using the 2-(2-fluoroethoxy) group for introducing the fluorine-18 (B77423) radioisotope for PET imaging applications. The synthesis of such radiolabeled analogs often involves the introduction of the radionuclide in the final steps of the synthetic sequence. nih.gov

Furthermore, the carboxylic acid group provides a convenient point of attachment for conjugation to biomolecules, such as peptides or antibodies, to create targeted therapeutic or diagnostic agents. The development of such bioconjugates can leverage the unique properties of the core molecule for specific applications.

Reactivity and Mechanistic Investigations of 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of 2-(2-fluoroethoxy)-5-iodobenzoic acid is governed by the interplay of the electronic and steric effects of its three key substituents: the carboxylic acid group, the iodine atom, and the 2-fluoroethoxy group.

Electronic Effects:

The electronic nature of the substituents on the benzoic acid ring significantly influences its acidity and reactivity in electrophilic aromatic substitution reactions. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. pharmaguideline.com

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.

Iodine (-I): As a halogen, iodine exerts a dual electronic effect. It is deactivating via its electron-withdrawing inductive effect but is ortho, para-directing due to the resonance effect of its lone pairs.

2-Fluoroethoxy (-OCH2CH2F): The ether oxygen is typically an activating, ortho, para-directing group due to its electron-donating resonance effect. However, the presence of the highly electronegative fluorine atom two carbons away introduces a significant electron-withdrawing inductive effect, which mitigates the activating nature of the ethoxy group.

The combined electronic influence of these groups dictates the electron density distribution within the aromatic ring, affecting reaction rates and regioselectivity. The acidity of the carboxylic acid, for instance, will be enhanced by the electron-withdrawing nature of the iodine and the fluoroethoxy group.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is a critical factor in determining the reaction pathways of this molecule. numberanalytics.comwikipedia.org

The positioning of the 2-fluoroethoxy group and the iodine atom ortho and meta to the carboxylic acid, respectively, creates a sterically crowded environment around the carboxyl group. This can influence reactions involving the carboxylic acid, such as esterification or amide bond formation.

In reactions involving the aromatic ring, the bulky iodine atom and the flexible fluoroethoxy chain can hinder the approach of reagents to adjacent positions, potentially favoring substitution at less sterically encumbered sites. For instance, in nucleophilic substitution reactions, steric hindrance can slow down the reaction rate. nih.gov

The interplay of these electronic and steric factors is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| -COOH | 1 | Electron-withdrawing, meta-directing | Moderate |

| -OCH2CH2F | 2 | Moderately electron-donating (resonance), electron-withdrawing (inductive) | Significant due to chain flexibility |

| -I | 5 | Electron-withdrawing (inductive), ortho, para-directing (resonance) | Bulky |

This table is generated based on general principles of organic chemistry.

Role of Iodine in Reaction Activation and Directivity

The iodine atom at the 5-position plays a pivotal role in the reactivity of this compound. Beyond its electronic and steric contributions, its ability to participate in halogen bonding and form hypervalent iodine species is of paramount importance.

Iodoarenes are well-established precursors for the synthesis of hypervalent iodine reagents, which are powerful oxidants in organic synthesis. wikipedia.org The 2-iodobenzoic acid scaffold, in particular, is the precursor to widely used reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.org By analogy, this compound can be oxidized to its corresponding hypervalent iodine(III) and iodine(V) species.

The iodine atom can also act as a directing group in certain transition-metal-catalyzed reactions, facilitating C-H activation at specific positions on the aromatic ring. chemicalbook.com This allows for the introduction of new functional groups with high regioselectivity.

Mechanistic Insights into Derivative Formation

The formation of derivatives of this compound can proceed through several mechanistic pathways, largely dictated by the reacting functional group.

Reactions at the Carboxylic Acid: Standard transformations of the carboxylic acid group, such as esterification, amide formation, and reduction to an alcohol, are expected. The mechanisms for these reactions are well-established, typically involving nucleophilic acyl substitution. The rates of these reactions may be influenced by the steric hindrance around the carboxyl group.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will determine the position of new functional groups on the aromatic ring. The interplay between the ortho, para-directing fluoroethoxy and iodo groups and the meta-directing carboxyl group will likely lead to a mixture of products, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur under specific conditions, particularly if a strong electron-wthdrawing group is present or through the formation of a benzyne (B1209423) intermediate.

Cross-Coupling Reactions: The carbon-iodine bond is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex derivatives.

Investigations into Hypervalent Iodine Intermediates and Catalysis (by analogy to related iodobenzoic acids)

By analogy to 2-iodobenzoic acid, this compound is an excellent candidate for serving as a precatalyst in reactions involving hypervalent iodine intermediates. nsf.gov In the presence of a terminal oxidant, such as m-chloroperbenzoic acid (m-CPBA) or Oxone®, the iodine(I) center can be oxidized in situ to a catalytically active iodine(III) or iodine(V) species. researchgate.netsemanticscholar.org

These hypervalent iodine species are highly electrophilic and can participate in a variety of oxidative transformations, including the oxidation of alcohols and phenols, and the formation of heterocyclic compounds. rsc.orgnih.gov The catalytic cycle typically involves the oxidation of the iodoarene to the active hypervalent iodine species, which then reacts with the substrate, followed by reductive elimination to regenerate the iodine(I) catalyst.

The substituents on the aromatic ring can influence the reactivity and selectivity of the hypervalent iodine catalyst. For example, electron-withdrawing groups can enhance the electrophilicity of the iodine center, potentially leading to a more reactive catalyst. The steric bulk of the substituents can also play a role in controlling the stereoselectivity of certain reactions.

The table below summarizes some reactions catalyzed by hypervalent iodine species generated from substituted iodobenzoic acids.

| Reaction Type | Precatalyst | Oxidant | Substrate | Product |

| Oxidation of Alcohols | 2-Iodobenzoic acid | Oxone® | Primary/Secondary Alcohols | Aldehydes/Ketones or Carboxylic Acids |

| Oxidation of Phenols | Substituted 2-iodobenzenesulfonic acids | Oxone® | Phenols | o-Quinones |

| Oxidative Cyclization | 2-Iodobenzoic acid | m-CPBA | Aldoximes and Nitriles | 1,2,4-Oxadiazoles |

This table is based on data from reactions with related iodobenzoic acids and their derivatives. researchgate.netsemanticscholar.org

Applications of 2 2 Fluoroethoxy 5 Iodobenzoic Acid As a Synthetic Building Block and Precursor

Intermediate in Complex Organic Synthesis

The structural framework of 2-(2-Fluoroethoxy)-5-iodobenzoic acid, featuring an iodo-substituted benzene (B151609) ring, a carboxylic acid, and a fluoroethoxy side chain, makes it a valuable intermediate in the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the precise and efficient assembly of intricate molecular structures.

Substituted iodobenzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. For instance, various iodobenzoic acid derivatives serve as precursors in the synthesis of drugs for conditions such as type 2 diabetes and in the development of anticancer agents. The presence of the iodine atom facilitates palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis, enabling the introduction of diverse molecular fragments.

Furthermore, fluorinated building blocks are highly sought after in medicinal chemistry. The fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The fluoroethoxy group in this compound can, therefore, be strategically incorporated into larger molecules to enhance their pharmacological profiles. While specific examples detailing the use of this compound as an intermediate in the synthesis of a marketed drug are not prevalent in publicly accessible literature, its structural motifs are analogous to those found in precursors for various therapeutic agents and PET (Positron Emission Tomography) radiotracers. nih.govgoogle.comnih.govresearchgate.netradiologykey.comcalibrechem.com

Precursor for Advanced Reagents and Catalysts

The utility of this compound extends beyond its role as a passive building block. Its inherent chemical functionalities allow for its transformation into highly reactive species that can act as powerful reagents and catalysts in organic synthesis.

Potential for Hypervalent Iodine Reagent Generation (by analogy to related iodobenzoic acids)

2-Iodobenzoic acid and its derivatives are well-established precursors for the synthesis of hypervalent iodine reagents. arkat-usa.orgnih.govorganic-chemistry.orgscripps.edu These reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are prized for their mild and selective oxidizing properties, offering an environmentally benign alternative to heavy metal-based oxidants. chemicalbook.comwikipedia.org

The synthesis of these hypervalent iodine(III) and iodine(V) compounds typically involves the oxidation of the iodine atom in the 2-iodobenzoic acid precursor. Given this well-established precedent, it is highly probable that this compound can be similarly oxidized to generate novel hypervalent iodine reagents. The presence of the electron-withdrawing fluoroethoxy group could potentially modulate the reactivity and solubility of the resulting hypervalent iodine species, offering new avenues for synthetic methodology development.

Table 1: Common Hypervalent Iodine Reagents Derived from 2-Iodobenzoic Acid

| Reagent Name | Precursor | Key Application |

| 2-Iodoxybenzoic acid (IBX) | 2-Iodobenzoic acid | Selective oxidation of alcohols |

| Dess-Martin periodinane (DMP) | 2-Iodobenzoic acid | Mild and selective oxidation of alcohols |

The generation of such reagents from this compound would proceed by analogy to the established synthetic routes for IBX and DMP, which involve oxidation with agents like potassium bromate or Oxone. The resulting fluoroethoxy-substituted hypervalent iodine reagents could exhibit unique reactivity profiles, making them valuable tools for organic chemists.

Utility in Electron Transfer Dissociation (ETD) Reagent Synthesis (by analogy)

Electron Transfer Dissociation (ETD) is a powerful mass spectrometry technique used for the fragmentation of gaseous macromolecules, particularly peptides and proteins, to determine their sequence and post-translational modifications. The technique relies on the transfer of an electron from a reagent anion to the multiply-charged analyte cation.

Research has demonstrated that certain carboxylic acids can serve as precursors for ETD reagent anions. This is achieved through electrospray ionization (ESI) to form the carboxylate anion, followed by collision-induced dissociation (CID) to induce decarboxylation and generate the reactive radical anion. Notably, the closely related compound, 2-fluoro-5-iodobenzoic acid, has been successfully employed for this purpose. By analogy, this compound is a strong candidate for a precursor in the synthesis of novel ETD reagents. The fluoroethoxy substituent may influence the stability and electron transfer properties of the resulting reagent anion, potentially leading to improved fragmentation efficiency in ETD experiments.

Scaffold for the Development of Functional Molecules

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of new compounds with diverse properties. The rigid, substituted benzene ring of this compound makes it an excellent scaffold for the development of functional molecules in areas such as medicinal chemistry and materials science.

The three key functional handles on the molecule—the carboxylic acid, the iodine atom, and the fluoroethoxy group—can be selectively modified to introduce a wide range of substituents.

The carboxylic acid group can be converted into esters, amides, or other functional groups, allowing for the attachment of various side chains.

The iodine atom , as previously mentioned, is a versatile handle for cross-coupling reactions, enabling the introduction of aryl, alkyl, or other organic moieties.

The fluoroethoxy group can be retained to impart desirable physicochemical properties or potentially modified, although this is less common.

This ability to systematically modify the structure of this compound allows for the rational design and synthesis of new molecules with tailored properties. For example, in drug discovery, this scaffold could be used to generate a library of compounds for screening against a particular biological target. The systematic variation of the substituents would allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific, large-scale screening libraries based on this compound are not widely reported, the principles of scaffold-based drug design are well-established, and this molecule possesses the key attributes of a versatile scaffold.

Advanced Spectroscopic and Structural Characterization of 2 2 Fluoroethoxy 5 Iodobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted NMR spectra for 2-(2-Fluoroethoxy)-5-iodobenzoic acid are based on the distinct chemical environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the aliphatic ethoxy protons. The aromatic region would display a pattern typical of a 1,2,5-trisubstituted benzene (B151609) ring. The proton ortho to the iodine (H6) would likely appear as a doublet, the proton between the two oxygen-containing substituents (H3) as a doublet, and the proton ortho to the carboxyl group (H4) as a doublet of doublets. The fluoroethoxy group would present two triplets, corresponding to the two non-equivalent methylene (B1212753) groups (-OCH₂- and -CH₂F), with coupling between them (³JHH) and additional coupling to the fluorine atom (²JHF and ³JHF).

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents. The carboxyl carbon (C=O) would appear significantly downfield. The aromatic carbons would show a complex pattern reflecting the combined effects of the iodo, fluoroethoxy, and carboxyl groups. The carbon attached to the fluorine atom (-CH₂F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). docbrown.info

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single primary signal, a triplet, due to coupling with the adjacent methylene protons (²JHF). This provides a clear and sensitive probe for the fluoroethoxy moiety.

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |

| ¹H | ~11-13 | Singlet (broad) | - | COOH |

| ~7.9 | Doublet | J ≈ 2.0 | H6 | |

| ~7.6 | Doublet of Doublets | J ≈ 8.5, 2.0 | H4 | |

| ~7.0 | Doublet | J ≈ 8.5 | H3 | |

| ~4.7 | Triplet of Triplets | JHH ≈ 4.0, JHF ≈ 47.0 | -CH₂F | |

| ~4.3 | Triplet | JHH ≈ 4.0 | -OCH₂- | |

| ¹³C | ~168 | Singlet | - | C=O |

| ~158 | Singlet | - | C2 (C-O) | |

| ~142 | Singlet | - | C4 | |

| ~125 | Singlet | - | C6 | |

| ~118 | Singlet | - | C3 | |

| ~115 | Singlet | - | C1 | |

| ~85 | Singlet | - | C5 (C-I) | |

| ~83 | Doublet | ¹JCF ≈ 240 | -CH₂F | |

| ~69 | Doublet | ²JCF ≈ 20 | -OCH₂- | |

| ¹⁹F | ~ -225 | Triplet | ²JHF ≈ 47.0 | -CH₂F |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band would be anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in solid-state carboxylic acids. docbrown.infocore.ac.uk A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1680 cm⁻¹. docbrown.info Other key bands include C-O stretching vibrations for the ether and carboxylic acid (~1320-1210 cm⁻¹), aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and a strong C-F stretching band. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-I stretching vibration, expected at a low frequency, may also be more readily observed in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2900 | Medium-Weak | Aliphatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1300 | Strong | C-O stretch / O-H bend |

| ~1250 | Strong | Asymmetric C-O-C stretch (Ether) |

| ~1100 | Strong | C-F stretch |

| ~930 | Medium, Broad | O-H out-of-plane bend (Dimer) |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. For this compound (Molecular Weight: 324.0 g/mol ), electron ionization (EI) or electrospray ionization (ESI) could be used.

Under ESI in negative mode, the deprotonated molecule [M-H]⁻ at m/z 323 would be expected. A characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (44 Da), which would yield a highly characteristic fragment ion. nih.govsci-hub.se

Under EI, the molecular ion peak [M]⁺• at m/z 324 would be observed. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the hydroxyl radical (•OH, M-17) or the carboxyl group (•COOH, M-45) are common for aromatic carboxylic acids. libretexts.orgdocbrown.info

Loss of the Fluoroethoxy Side Chain: Cleavage of the ether bond could lead to the loss of the C₂H₄F radical (M-47).

Loss of Iodine: The C-I bond is relatively weak, and its cleavage would result in the loss of an iodine atom (•I, M-127). docbrown.infodocbrown.info

Decarboxylation: Loss of CO₂ (M-44) from the molecular ion is another plausible pathway.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Ion Structure / Loss |

| 324 | [M]⁺• (Molecular Ion) |

| 323 | [M-H]⁻ (Deprotonated Molecule) |

| 279 | [M - COOH]⁺ |

| 277 | [M - CH₂CHF]⁺ |

| 197 | [M - I]⁺ |

| 152 | [M - I - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Characteristic for benzoates) docbrown.info |

| 77 | [C₆H₅]⁺ (Phenyl cation) docbrown.info |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of a suitable single crystal would provide invaluable data.

The analysis would confirm the molecular connectivity and reveal key structural parameters such as bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the flexible fluoroethoxy group and the planarity of the carboxylic acid group relative to the benzene ring.

Table 4: Potential Crystallographic Data and Insights from X-ray Diffraction

| Parameter | Information Gained |

| Unit Cell Dimensions | Crystal system, space group, density |

| Bond Lengths & Angles | Confirmation of covalent structure, insight into bond order and strain |

| Torsion Angles | Conformation of the fluoroethoxy side chain and carboxyl group |

| Intermolecular Distances | Identification of hydrogen bonding (e.g., O-H···O), halogen bonding (e.g., C-I···O), and other van der Waals contacts |

| Crystal Packing | Overall 3D arrangement of molecules in the solid state |

Advanced Chromatographic and Spectrophotometric Purity Assessment

Assessing the purity of a chemical compound, particularly one intended as a pharmaceutical intermediate, is critical. A combination of chromatographic and spectrophotometric techniques is typically employed for this purpose. americanpharmaceuticalreview.comresolvemass.ca

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a UV detector would be the primary method for purity assessment. emerypharma.com The aromatic nature of the compound makes it strongly UV-active, allowing for sensitive detection. A gradient elution method would be developed to separate the main compound from potential impurities, such as starting materials, regioisomers (e.g., isomers with substituents at different positions), or by-products from the synthesis. Purity would be determined by the area percentage of the main peak.

Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) is suitable for analyzing volatile impurities, such as residual solvents from the synthesis and purification process. omicsonline.orgoup.com Derivatization, for instance by silylation of the carboxylic acid, may be required to enhance the volatility and thermal stability of the compound for GC analysis.

Spectrophotometric Analysis: While UV-Vis spectrophotometry is primarily used for quantification in conjunction with HPLC, it can also serve as a preliminary check for chromophoric impurities. Nuclear Magnetic Resonance (qNMR) can also be employed as a powerful tool for quantitative purity determination against a certified internal standard.

Table 5: Common Techniques for Purity Assessment

| Technique | Purpose |

| HPLC-UV | Quantify purity and separate non-volatile organic impurities. |

| GC-FID/MS | Quantify residual solvents and volatile organic impurities. |

| LC-MS | Identify unknown impurities by determining their mass-to-charge ratio. |

| NMR | Structural confirmation and quantitative purity analysis (qNMR). |

| Titration | Determine assay by acid-base titration of the carboxylic acid function. |

Theoretical and Computational Chemistry Studies on 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-(2-Fluoroethoxy)-5-iodobenzoic acid. Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and compute various electronic and reactivity descriptors. researchgate.netunamur.bemdpi.comyoutube.com

The electronic structure is heavily influenced by the substituents on the benzoic acid core. The iodine atom at the 5-position acts as a bulky, polarizable, and weak electron-withdrawing group. The 2-(2-fluoroethoxy) group at the 2-position is more complex; the ether oxygen is electron-donating through resonance, while the fluoroethyl group introduces an inductive electron-withdrawing effect.

Molecular Orbitals and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically distributed over the electron-rich aromatic ring and the ether oxygen, indicating these are likely sites for electrophilic attack. The LUMO is expected to be localized more around the carboxylic acid group and the carbon-iodine bond, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals can quantify the molecule's chemical behavior. These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), provide a quantitative measure of the molecule's tendency to accept or donate electrons.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | - |

| LUMO Energy | ELUMO | -1.98 | - |

| Energy Gap | ΔE | 4.87 | ELUMO - EHOMO |

| Ionization Potential | IP | 6.85 | -EHOMO |

| Electron Affinity | EA | 1.98 | -ELUMO |

| Electronegativity | χ | 4.415 | (IP + EA) / 2 |

| Chemical Hardness | η | 2.435 | (IP - EA) / 2 |

| Chemical Softness | S | 0.205 | 1 / (2η) |

| Electrophilicity Index | ω | 4.00 | μ2 / (2η) |

Note: Values are hypothetical, based on DFT calculations (B3LYP/6-311++G(d,p)) and are representative of similar substituted benzoic acids.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. mdpi.com For this compound, the carbonyl carbon of the carboxylic acid is predicted to be a primary site for nucleophilic attack, while regions of the benzene (B151609) ring are more susceptible to electrophilic attack.

Conformational Analysis and Intermolecular Interactions

The flexibility of the 2-fluoroethoxy side chain and the orientation of the carboxylic acid group give rise to several possible conformers for the molecule. The rotation around the C-O ether bonds and the C-C bond of the carboxylic acid are the primary degrees of freedom.

Conformational Preferences: Computational studies on related 2-alkoxybenzoic acids show that the orientation of the carboxylic acid group is a key determinant of conformational stability. ucl.ac.ukrsc.org A significant energetic consideration is the potential for an intramolecular hydrogen bond between the carboxylic proton and the ether oxygen atom. However, this conformation can be destabilized by steric hindrance. The most stable conformers likely balance steric effects from the bulky iodine and fluoroethoxy groups with potential stabilizing intramolecular interactions. The fluoroethoxy chain itself can adopt various gauche and anti conformations.

Intermolecular Interactions: In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. conicet.gov.argrowkudos.com This is expected to be the primary and most stable intermolecular interaction for this compound.

Furthermore, the presence of iodine allows for the possibility of halogen bonding (C-I···O), where the electropositive region on the iodine atom (the σ-hole) interacts with an electronegative atom, such as the carbonyl oxygen of a neighboring molecule. acs.org Other significant interactions contributing to the crystal packing include π-π stacking of the aromatic rings and weaker C-H···O and C-H···F interactions. researchgate.netacs.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify these non-covalent interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent, providing insights into solvation, aggregation, and conformational dynamics that are not accessible from static quantum chemical calculations. ucl.ac.uknih.gov

Using force fields like the General Amber Force Field (GAFF), MD simulations can model the molecule's behavior in various solvents over time. ucl.ac.uk In non-polar solvents, the formation of the hydrogen-bonded carboxylic acid dimer is expected to be a prominent feature, as observed for other benzoic acid derivatives. acs.org In polar, protic, or hydrogen-bond accepting solvents (like DMSO or methanol), the solvent molecules can compete for hydrogen bonding with the carboxylic acid group, leading to a disruption of the dimer and favoring interactions between the solute and solvent. ucl.ac.ukacs.org

MD simulations can also be used to calculate the radial distribution function (RDF) to understand the solvation shell structure around different parts of the molecule, such as the polar carboxylic acid group and the more non-polar iodophenyl group. The simulations provide a picture of how solvent molecules organize around the solute and can help predict properties like solubility. whiterose.ac.uknih.gov

Computational Prediction of Spectroscopic Data

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as NMR and IR spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netnih.govgithub.io Calculations are often performed in a simulated solvent environment using a model like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net Predicted chemical shifts for the aromatic protons will be influenced by the electronic effects of both the iodo and fluoroethoxy substituents. The ¹⁹F NMR chemical shift is particularly sensitive to its local electronic environment and conformation, making it a useful probe. nih.govmines.edu

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (COOH) | 12.5 - 13.5 |

| ¹H (Aromatic) | 7.5 - 8.2 |

| ¹H (OCH₂) | 4.3 - 4.5 |

| ¹H (CH₂F) | 4.7 - 4.9 |

| ¹³C (C=O) | 165 - 168 |

| ¹³C (Aromatic) | 115 - 160 |

| ¹³C (OCH₂) | 68 - 70 |

| ¹³C (CH₂F) | 82 - 84 |

| ¹⁹F | -220 to -230 |

Note: Values are hypothetical estimates based on GIAO-DFT calculations for analogous structures and are relative to standard references (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. researchgate.netdocbrown.infodergipark.org.tr These calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net Key predicted vibrational modes for this molecule would include the broad O-H stretch of the hydrogen-bonded carboxylic acid dimer (~2500-3300 cm⁻¹), the sharp and intense C=O stretch (~1700 cm⁻¹), C-O and C-F stretching vibrations, and aromatic C-H and C=C vibrations. researchgate.netdocbrown.info

Mechanistic Elucidation through Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms involving this compound. For instance, in reactions involving the carboxylic acid group, such as esterification or amide formation, DFT calculations can be used to map the potential energy surface of the reaction. nih.gov This involves locating the structures of reactants, transition states, intermediates, and products.

By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be identified. For example, in a Suzuki coupling reaction at the C-I bond, computational modeling could be used to investigate the energetics of the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies provide fundamental insights into the molecule's reactivity and can guide the development of synthetic routes. nih.gov

Radiolabeling Chemistry and Isotopic Considerations for 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Strategies for Radioiodination (e.g., ¹²³I, ¹²⁵I, ¹³¹I)

Radioiodination of aromatic compounds like 2-(2-fluoroethoxy)-5-iodobenzoic acid can be achieved through several established methods. The choice of iodine isotope—¹²³I for SPECT imaging, ¹²⁵I for in vitro assays and preclinical research, and ¹³¹I for therapeutic applications and imaging—depends on the intended application. nih.gov

Common strategies for introducing radioiodine into an aromatic ring include electrophilic and nucleophilic substitution reactions. pharmacylibrary.com For a molecule already containing a stable iodine atom, isotopic exchange reactions represent a straightforward approach.

Electrophilic Substitution: A prevalent method for radioiodination is electrophilic substitution on an activated aromatic ring. nih.gov This often involves the use of a precursor where the iodine atom is replaced by a more reactive group, such as a trialkylstannyl (e.g., tributyltin) or a boronic acid derivative. The iododestannylation reaction, for instance, proceeds under mild conditions with high radiochemical yields and regioselectivity. nih.gov In this approach, a 2-(2-fluoroethoxy)-5-(tributylstannyl)benzoic acid precursor would be synthesized and then reacted with a source of radioiodide (e.g., Na[¹²³I]I) in the presence of a mild oxidizing agent like chloramine-T or Iodogen®. nih.gov

Nucleophilic Substitution: Nucleophilic radioiodination is also a viable strategy, particularly through copper-catalyzed reactions. nih.gov This can involve the displacement of a leaving group, such as a nitro or diazonium group, from the aromatic ring by the radioiodide anion. nih.gov

Isotope Exchange: For this compound, isotopic exchange offers a direct method for radioiodination. This involves heating the non-radioactive compound with a high specific activity radioiodide source, often with a copper catalyst to facilitate the exchange of the stable ¹²⁷I with a radioactive isotope. pharmacylibrary.com While potentially simpler, achieving high specific activity can be challenging with this method.

The selection of the radioiodination strategy is dictated by factors such as the desired specific activity, the stability of the precursor, and the required radiochemical yield.

| Isotope | Half-life | Primary Emission | Primary Use |

| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma (35 keV) | In vitro assays, preclinical imaging |

| ¹³¹I | 8.02 days | Beta, Gamma (364 keV) | Therapy, SPECT Imaging |

Methods for Radiofluorination (e.g., ¹⁸F)

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 minutes) allows for the use of this compound derivatives in PET imaging, which offers higher sensitivity and spatial resolution than SPECT. Radiofluorination is typically achieved via nucleophilic substitution.

A common strategy for ¹⁸F-labeling of the fluoroethoxy moiety involves the reaction of a precursor molecule containing a suitable leaving group with [¹⁸F]fluoride. For instance, a 2-(2-tosyloxyethoxy)-5-iodobenzoic acid or a 2-(2-bromoethoxy)-5-iodobenzoic acid precursor can be synthesized. The subsequent reaction with cyclotron-produced [¹⁸F]fluoride, typically activated with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, would yield the desired [¹⁸F]this compound. umich.edunih.gov

An alternative approach involves the radiofluorination of a precursor to produce a radiolabeled synthon, such as [¹⁸F]fluoroethyltosylate, which is then coupled to a 2-hydroxy-5-iodobenzoic acid derivative. umich.edu

Research into the radiofluorination of structurally similar compounds, such as 2-fluoro-5-nitrobenzoic acid, has demonstrated the feasibility of nucleophilic aromatic substitution on iodonium (B1229267) salt precursors. arkat-usa.org This method can achieve high radiochemical yields and purity, suggesting its potential applicability for direct radiofluorination of the aromatic ring if a suitable precursor is designed. arkat-usa.org

| Parameter | Value |

| Radionuclide | ¹⁸F |

| Half-life | 109.7 minutes |

| Emission | Positron (β+) |

| Application | PET Imaging |

Development of Radiolabeled Probes via Chemical Synthesis

This compound serves as a valuable scaffold for the development of more complex radiolabeled probes. The carboxylic acid group provides a convenient handle for conjugation to various targeting moieties, such as peptides, antibodies, or small molecules, through amide bond formation.

The synthesis of such probes typically involves:

Synthesis of the core scaffold: Preparation of this compound.

Activation of the carboxylic acid: Conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acid chloride.

Conjugation: Reaction of the activated benzoic acid derivative with an amine-containing targeting biomolecule.

Radiolabeling: Introduction of the desired radioisotope (radioiodine or ¹⁸F) onto the scaffold, either before or after conjugation to the targeting moiety.

The choice between pre-labeling and post-labeling conjugation strategies depends on the stability of the targeting molecule to the radiolabeling conditions. For sensitive biomolecules, a post-labeling approach, where a small, radiolabeled prosthetic group derived from this compound is attached, is often preferred.

Radiochemical Purity and Stability Studies

Ensuring the radiochemical purity and stability of the final radiolabeled compound is paramount for its use in preclinical or clinical settings. Radiochemical purity is defined as the proportion of the total radioactivity in the desired chemical form. Impurities can lead to altered biodistribution, poor image quality, and unnecessary radiation dose to non-target tissues.

Radiochemical Purity Analysis: The radiochemical purity of radiolabeled this compound and its conjugates is typically assessed using chromatographic techniques such as:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining radiochemical purity, providing excellent separation of the desired product from precursors, byproducts, and free radioisotope. researchgate.net

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method often used for routine quality control, though it may offer lower resolution compared to HPLC. scienceopen.combrainly.com

Stability Studies: The stability of the radiolabeled compound must be evaluated under various conditions to ensure its integrity from the time of synthesis to its intended use. Stability studies typically involve incubating the radiolabeled probe in relevant media, such as saline, phosphate-buffered saline (PBS), or serum, at physiological temperature. researchgate.net Aliquots are analyzed at different time points by radio-HPLC or radio-TLC to quantify any degradation or release of the radioisotope.

Supramolecular Chemistry and Non Covalent Interactions of 2 2 Fluoroethoxy 5 Iodobenzoic Acid

Investigation of Hydrogen Bonding Motifs

There is currently no specific research available detailing the hydrogen bonding motifs of 2-(2-Fluoroethoxy)-5-iodobenzoic acid. However, based on its chemical structure, which contains a carboxylic acid group, it is anticipated that the primary hydrogen bonding motif would involve the formation of a cyclic dimer through O-H···O interactions between the carboxyl groups of two molecules. This is a common and highly stable motif for carboxylic acids in the solid state. Further investigation would be required to confirm the presence and specific geometry of this or other potential hydrogen bonding patterns, such as interactions involving the fluoroethoxy group.

Analysis of Halogen Bonding Interactions

No specific studies on the halogen bonding interactions of this compound have been found in the reviewed literature. The presence of an iodine atom on the aromatic ring suggests the potential for halogen bonding, where the iodine atom acts as a halogen bond donor. Potential halogen bond acceptors could include the oxygen atoms of the carboxylic acid or the fluoroethoxy group of neighboring molecules. The strength and geometry of these interactions would depend on the electrostatic potential around the iodine atom and the accessibility of suitable acceptor sites. Detailed crystallographic analysis would be necessary to identify and characterize any such interactions.

Crystal Engineering for Controlled Solid-State Architectures

There is no available research on the use of this compound in crystal engineering. Crystal engineering strategies for this molecule would likely focus on leveraging the predictable nature of the carboxylic acid hydrogen bonding and the directional halogen bonding involving the iodine atom to construct specific supramolecular architectures. By introducing co-formers that can act as complementary hydrogen or halogen bond acceptors, it could be possible to systematically modify the crystal packing and create new solid-state forms with tailored properties. However, without experimental data, any discussion of controlled solid-state architectures for this specific compound remains speculative.

Future Research Directions and Emerging Applications

Integration with Catalysis and Organocatalysis

The presence of an iodine atom on the aromatic ring of 2-(2-fluoroethoxy)-5-iodobenzoic acid suggests its potential as a precursor for the development of novel hypervalent iodine reagents. Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, are widely used as oxidizing agents in organic synthesis due to their mild reaction conditions and high selectivity. organic-chemistry.orgresearchgate.net

Future research could focus on synthesizing a hypervalent iodine reagent derived from this compound. The fluoroethoxy group could modulate the solubility, reactivity, and selectivity of the resulting catalyst. For instance, the fluorine atoms may enhance the oxidative potential of the iodine center or influence the catalyst's interaction with substrates through non-covalent interactions. The development of such a catalyst could offer advantages in specific oxidation reactions, potentially leading to higher yields or novel chemical transformations. digitellinc.com

Furthermore, the carboxylic acid functionality could be utilized to anchor the molecule to a solid support, creating a recyclable organocatalyst. This approach aligns with the principles of green chemistry by simplifying catalyst separation and reuse. The exploration of this compound and its derivatives in asymmetric catalysis, where the chiral environment is created by a chiral ligand or counter-ion, could also be a fruitful area of investigation.

Exploration in Advanced Materials Science

The distinct properties imparted by the fluoroethoxy and iodo substituents make this compound an attractive building block for advanced materials. The incorporation of fluorine often enhances thermal stability, chemical resistance, and hydrophobicity in polymers.

Future research could explore the polymerization of this compound or its derivatives to create novel fluorinated polymers. These materials could find applications in coatings, membranes, or electronic devices where durability and specific surface properties are required. The iodo group can serve as a versatile handle for further functionalization or cross-linking of the polymer chains, allowing for the fine-tuning of the material's properties. For example, the carbon-iodine bond could be utilized in cross-coupling reactions to create extended conjugated systems for applications in organic electronics.

Additionally, the molecule could be investigated as a functional additive to modify the properties of existing polymers. Its incorporation could enhance flame retardancy, improve processing characteristics, or introduce specific functionalities for sensing or biomedical applications.

Development of Novel Synthetic Methodologies (e.g., Electrochemistry, Photochemistry)

Modern synthetic chemistry is increasingly turning to electrochemistry and photochemistry to drive chemical reactions under milder and more sustainable conditions. acs.org These techniques offer alternative activation modes that can lead to unique reactivity and selectivity compared to traditional thermal methods.

Future research could focus on the development of electrochemical methods for the synthesis of this compound itself, potentially offering a more environmentally friendly route compared to classical multi-step syntheses. tsijournals.comresearchgate.netnih.govxmu.edu.cn Moreover, the electrochemical or photochemical activation of the carbon-iodine bond in this molecule could be explored for novel cross-coupling and functionalization reactions. acs.org For instance, photoredox catalysis could enable the generation of an aryl radical from the C-I bond, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The carboxylic acid group can also play a role in directing these transformations or in mediating proton-coupled electron transfer (PCET) processes, which are of growing importance in organic synthesis. acs.org The investigation of these novel synthetic methodologies could not only provide more efficient access to derivatives of this compound but also expand the toolkit of synthetic organic chemists.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up opportunities for interdisciplinary research, particularly in the field of medicinal chemistry and chemical biology. Halogenated benzoic acids are common structural motifs in a wide range of pharmaceuticals. chemimpex.com The presence of both fluorine and iodine offers interesting possibilities for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The fluoroethoxy group can enhance metabolic stability and membrane permeability, while the iodine atom can be used as a handle for the introduction of radiolabels for imaging studies or for the attachment of other functional groups through bioconjugation. Future research could involve the incorporation of the 2-(2-fluoroethoxy)-5-iodobenzoyl moiety into known drug scaffolds to investigate the impact of this substitution pattern on biological activity.

Furthermore, the compound could be explored as a molecular probe to study biological processes. The iodine atom, for example, could participate in halogen bonding interactions with biological macromolecules, providing a tool to probe the nature of these non-covalent interactions. Such interdisciplinary studies could lead to the discovery of new therapeutic agents or diagnostic tools.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-fluoroethoxy)-5-iodobenzoic acid?

- Methodological Answer : Synthesis typically involves halogenation and etherification steps. For structurally related iodobenzoic acids (e.g., 2-fluoro-5-iodobenzoic acid), halogenation is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media. The fluoroethoxy group can be introduced via nucleophilic substitution, where a hydroxyl or halogen substituent on the benzoic acid reacts with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane).

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Iodination | ICl, H₂SO₄, 0–5°C | ~65% | |

| Etherification | 2-fluoroethyl bromide, K₂CO₃, DMF, 80°C | ~50% |

Q. How should solubility challenges be addressed for this compound in aqueous buffers?

- Methodological Answer : Similar iodobenzoic acids (e.g., 2-fluoro-5-iodobenzoic acid) are insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≥50 mg/mL) and dilute in buffer with <1% DMSO to avoid cytotoxicity. Pre-warm solutions to 37°C to prevent precipitation. Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C; sensitive to light and moisture. Use desiccants in storage containers .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with oxidizing agents (risk of exothermic decomposition).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste .

Advanced Research Questions

Q. How can structural discrepancies in NMR or crystallographic data be resolved for this compound?

- Methodological Answer : Cross-validate with complementary techniques:

- X-ray Crystallography : Resolve crystal structure (monoclinic C2/c space group) to confirm bond lengths/angles. For example, related iodobenzoic acids show C-I bond lengths of ~2.09 Å and O-F distances of ~1.35 Å .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311G**) and compare with experimental data .

- 2D NMR : Use HSQC and HMBC to assign aromatic proton signals and confirm substituent positions .

Q. What strategies optimize the compound’s stability in long-term biological assays?

- Methodological Answer :

- Light Sensitivity : Use light-protected microplates and minimize exposure during pipetting.

- Oxidative Stability : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (EDTA) to buffer.

- pH Control : Maintain pH 7.4 with phosphate or HEPES buffers; avoid extremes (pH <5 or >9) to prevent hydrolysis of the fluoroethoxy group .

Q. How can researchers design SAR studies for this compound in kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify the fluoroethoxy chain length (e.g., 2-fluoroethyl vs. 3-fluoropropyl) and assess IC₅₀ shifts.

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., HSET kinase). Prioritize residues with halogen-bonding potential (e.g., Glu135, Lys89) .

- Enzymatic Assays : Measure inhibition via ADP-Glo™ Kinase Assay (Promega) at 10 µM–100 nM concentrations .

Data Analysis & Troubleshooting

Q. How should contradictory bioactivity data between in vitro and cell-based assays be interpreted?

- Methodological Answer :

- Membrane Permeability : Measure logP (e.g., ~2.1 for similar compounds) to assess passive diffusion. Use PAMPA assays to predict permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Adjust dosing intervals if t₁/₂ <30 min .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific binding .

Q. What analytical techniques validate purity and identity during scale-up synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm. Aim for ≥98% purity.

- HRMS : Confirm molecular ion [M-H]⁻ at m/z 340.932 (calculated for C₉H₇FIO₃⁻) .

- Elemental Analysis : Match C, H, N percentages to theoretical values (e.g., C: 31.68%, H: 2.07%, I: 38.09%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.